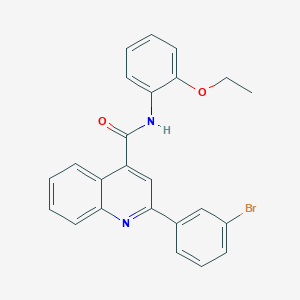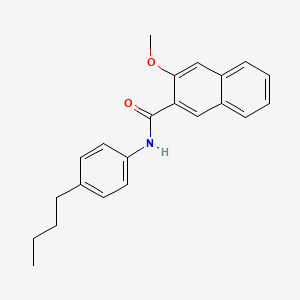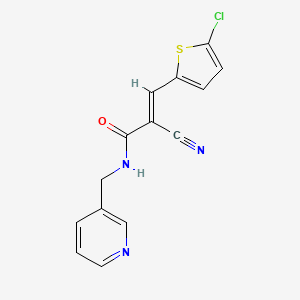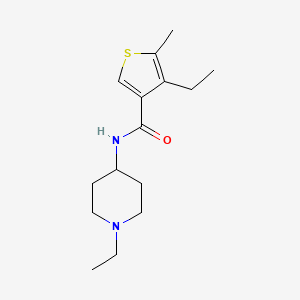![molecular formula C14H14Cl4N2O B4574511 2,2-dichloro-N'-[(1E)-1-(2,4-dichlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4574511.png)
2,2-dichloro-N'-[(1E)-1-(2,4-dichlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide
Descripción general
Descripción
2,2-dichloro-N’-[(1E)-1-(2,4-dichlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide is a complex organic compound characterized by its unique structure, which includes a three-membered cyclopropane ring, multiple chlorine atoms, and a hydrazone functional group
Aplicaciones Científicas De Investigación
2,2-dichloro-N’-[(1E)-1-(2,4-dichlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialized chemicals and materials.
Métodos De Preparación
The synthesis of 2,2-dichloro-N’-[(1E)-1-(2,4-dichlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide involves multiple steps, starting with the preparation of the cyclopropane ring and subsequent functionalization. The reaction conditions typically include the use of chlorinating agents and specific catalysts to ensure the correct placement of chlorine atoms. Industrial production methods may involve continuous flow microreactor systems to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the hydrazone group, leading to the formation of amines.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets through its hydrazone group and chlorine atoms. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the context. The molecular targets and pathways involved are still under investigation, but preliminary studies suggest significant potential in modulating biological activities .
Comparación Con Compuestos Similares
Compared to other similar compounds, 2,2-dichloro-N’-[(1E)-1-(2,4-dichlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide stands out due to its unique combination of a cyclopropane ring and multiple chlorine atoms. Similar compounds include:
1,2-Dichloroethane: A simpler chlorinated hydrocarbon used in industrial applications.
Propiedades
IUPAC Name |
2,2-dichloro-N-[(E)-1-(2,4-dichlorophenyl)propylideneamino]-1-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl4N2O/c1-3-11(9-5-4-8(15)6-10(9)16)19-20-12(21)13(2)7-14(13,17)18/h4-6H,3,7H2,1-2H3,(H,20,21)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQCGFUNEROHGH-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1(CC1(Cl)Cl)C)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC(=O)C1(CC1(Cl)Cl)C)/C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![METHYL 2-[(3-CHLOROPHENYL)METHANESULFONAMIDO]BENZOATE](/img/structure/B4574440.png)
![2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B4574448.png)

![N-cyclooctyl-3-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide](/img/structure/B4574460.png)

![7-methyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4574471.png)
![2-({4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B4574481.png)
![5-(3-methoxyphenyl)-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4574484.png)

![N~1~-(2,4-DICHLOROPHENYL)-2-{[5-(4-METHOXYBENZYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4574495.png)
![N-(4-{[1-(thiophen-2-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B4574507.png)
![3-(3,4-DIMETHOXYPHENETHYL)-5-[(Z)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B4574509.png)

